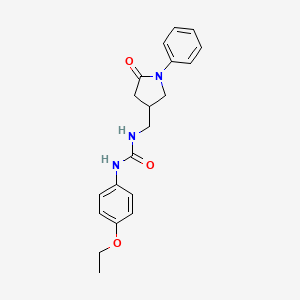

1-(4-Ethoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

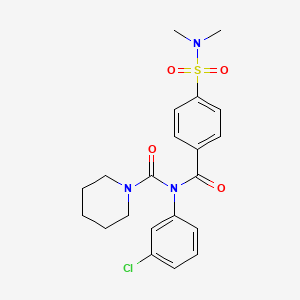

The compound "1-(4-Ethoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea" is a urea derivative, which is a class of compounds known for their wide range of biological activities. Ureas are often synthesized for their potential use as pharmaceuticals, including as inhibitors of various enzymes. The structure of this compound suggests it may interact with biological targets through its phenyl and ethoxyphenyl groups, as well as the pyrrolidinyl moiety.

Synthesis Analysis

The synthesis of urea derivatives can be approached through various methods. One such method is the Lossen rearrangement, which is a useful synthetic route to convert carboxylic acids to ureas. According to the data provided, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement allows for the synthesis of ureas from carboxylic acids without racemization, providing good yields under mild conditions . This method is also environmentally friendly and cost-effective, as byproducts can be recycled. Although the specific synthesis of "1-(4-Ethoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of ureas is characterized by the presence of a carbonyl group (C=O) flanked by two amine residues (N-H). The flexibility and length of the spacer between pharmacophoric units in ureas are crucial for their biological activity. For instance, a study on 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas found that a five methylene spacer allowed for efficient interaction with enzyme hydrophobic binding sites . The molecular structure of "1-(4-Ethoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea" likely allows for similar interactions due to its ethoxy and phenyl groups.

Chemical Reactions Analysis

Ureas can participate in various chemical reactions, including interactions with enzymes such as acetylcholinesterase. The study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas demonstrated that these compounds could inhibit acetylcholinesterase when they have the appropriate conformational flexibility and substitution pattern . The presence of an aromatic residue was not a prerequisite for activity, suggesting that the phenyl groups in "1-(4-Ethoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea" may not be essential for its biological activity, but could still contribute to its binding affinity and specificity.

Physical and Chemical Properties Analysis

properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-2-26-18-10-8-16(9-11-18)22-20(25)21-13-15-12-19(24)23(14-15)17-6-4-3-5-7-17/h3-11,15H,2,12-14H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCLCJXXZYRZGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3019448.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3019449.png)

![N-(2'-(3-hydroxyazetidin-1-yl)-2-methyl-6'-morpholino-[3,4'-bipyridin]-5-yl)-2-(trifluoromethyl)isonicotinamide](/img/structure/B3019450.png)

![3-(4-fluorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3019456.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B3019459.png)

![2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide](/img/structure/B3019461.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide](/img/structure/B3019465.png)

![5-(4-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3019466.png)